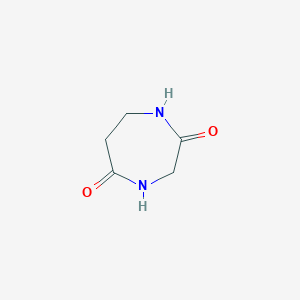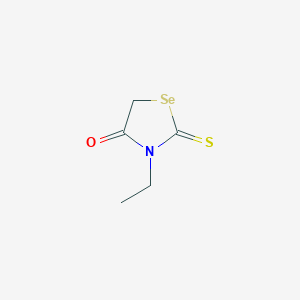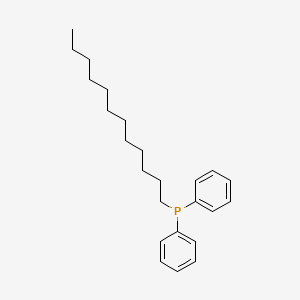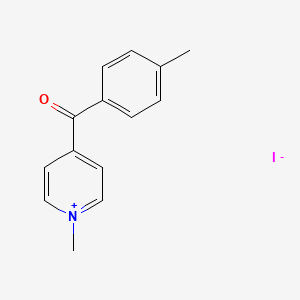
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring and a 4-methylbenzoyl group attached to the fourth position of the pyridine ring The iodide ion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can be synthesized through a multi-step process. One common method involves the following steps:
N-Methylation of Pyridine: Pyridine is treated with methyl iodide to form 1-methylpyridin-1-ium iodide.
Friedel-Crafts Acylation: The resulting 1-methylpyridin-1-ium iodide undergoes Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve the use of halide salts or hydroxides in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methyl-4-(4-methylbenzyl)pyridin-1-ium iodide.
Substitution: Formation of corresponding halide or hydroxide salts.
Applications De Recherche Scientifique
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyridin-1-ium iodide: Lacks the 4-methylbenzoyl group.
4-Methylbenzoylpyridine: Lacks the quaternary ammonium structure.
1-Methyl-4-phenylpyridin-1-ium iodide: Contains a phenyl group instead of a 4-methylbenzoyl group.
Uniqueness
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is unique due to the presence of both the quaternary ammonium structure and the 4-methylbenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
39795-42-1 |
|---|---|
Formule moléculaire |
C14H14INO |
Poids moléculaire |
339.17 g/mol |
Nom IUPAC |
(4-methylphenyl)-(1-methylpyridin-1-ium-4-yl)methanone;iodide |
InChI |
InChI=1S/C14H14NO.HI/c1-11-3-5-12(6-4-11)14(16)13-7-9-15(2)10-8-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
UMYYVZBPNHLDPS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)


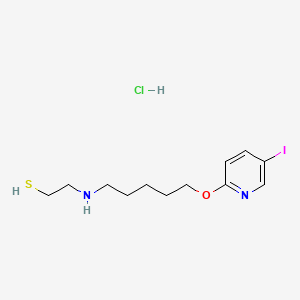
![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
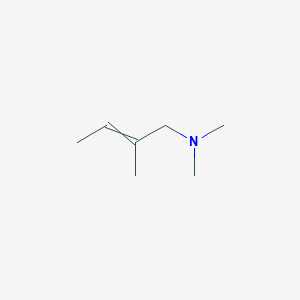
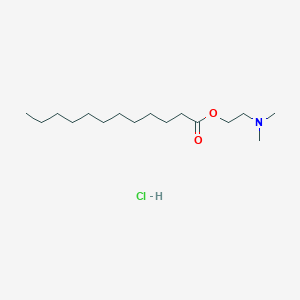
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
